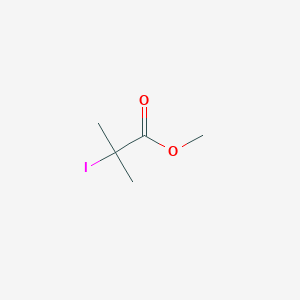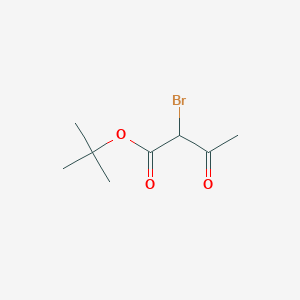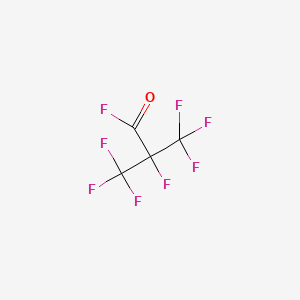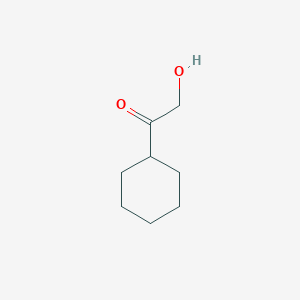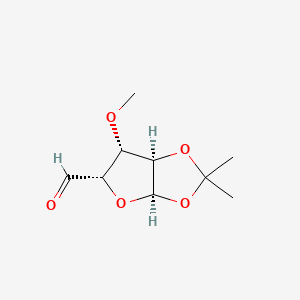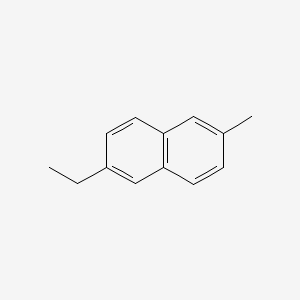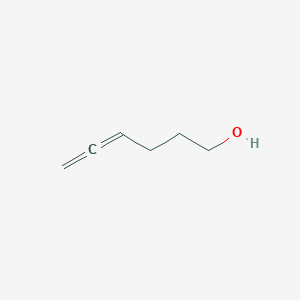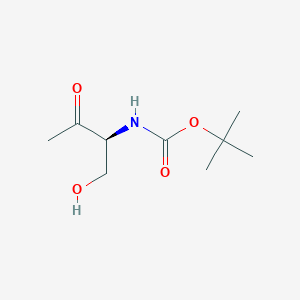
Ethyl 2-(1-hydroxycyclopentyl)acetate
Overview
Description
Ethyl 2-(1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is an ester formed from the reaction of ethyl acetate and cyclopentanone. This compound is known for its unique structure, which includes a cyclopentane ring with a hydroxyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxycyclopentyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with cyclopentanone in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of ethyl (1-hydroxycyclopentyl)acetate often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycyclopentyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Ethyl (1-hydroxycyclopentyl)methanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(1-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(1-hydroxycyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentane ring.
Cyclopentanone: A ketone with a similar ring structure but without the ester group.
Ethyl (1-hydroxycyclohexyl)acetate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of ethyl (1-hydroxycyclopentyl)acetate lies in its combination of a cyclopentane ring and an ester group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 2-(1-hydroxycyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXMPGGIREDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473052 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-76-0 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)


